N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
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Overview
Description
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining indole and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride
- Indole-3-acetic acid
- Pyridine derivatives
Uniqueness
What sets N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide apart is its unique combination of indole and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-28(14-11-19-9-4-5-12-24-19)22-18(8-6-13-25-22)16-26-23(29)21-15-17-7-2-3-10-20(17)27-21/h2-10,12-13,15,27H,11,14,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLAEIGECOGEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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